molecular formula C6H6F2O4 B1505922 3,3-Difluorocyclobutane-1,1-dicarboxylic acid CAS No. 827032-80-4

3,3-Difluorocyclobutane-1,1-dicarboxylic acid

Cat. No.: B1505922
CAS No.: 827032-80-4
M. Wt: 180.11 g/mol
InChI Key: ZXXVJKROBCCHGL-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutane-1,1-dicarboxylic acid is a fluorinated organic compound characterized by its cyclobutane ring structure with two fluorine atoms and two carboxylic acid groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclobutane-1,1-dicarboxylic acid typically involves the fluorination of cyclobutane derivatives followed by carboxylation reactions. One common method is the fluorination of cyclobutane-1,1-dicarboxylic acid using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutane-1,1-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid groups can be further oxidized to form carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.

  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of dicarboxylic acid derivatives.

  • Reduction: Production of diols or aldehydes.

  • Substitution: Introduction of various functional groups in place of fluorine atoms.

Scientific Research Applications

3,3-Difluorocyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: The compound can be used in biochemical studies to investigate the effects of fluorination on biological molecules.

  • Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Comparison with Similar Compounds

3,3-Difluorocyclobutane-1,1-dicarboxylic acid is unique due to its fluorinated cyclobutane ring and dicarboxylic acid groups. Similar compounds include:

  • Cyclobutane-1,1-dicarboxylic acid: Lacks fluorine atoms.

  • 3,3-Difluorocyclopropane-1,1-dicarboxylic acid: Similar structure but with a cyclopropane ring instead of cyclobutane.

  • 3,3-Difluorocyclopentane-1,1-dicarboxylic acid: Similar structure but with a cyclopentane ring.

These compounds differ in their ring size and the presence of fluorine atoms, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

3,3-difluorocyclobutane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVJKROBCCHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698731
Record name 3,3-Difluorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827032-80-4
Record name 3,3-Difluorocyclobutane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutane-1,1-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,3-difluoro-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (5.00 g, 18.9 mmol) and sodium hydroxide (3.00 g, 75.7 mmol) in methanol (20 ml) was stirred at room temperature overnight. The formed off-white solid was collected by filtration, washed with ethyl acetate, and dissolved in water. The aqueous solution was acidified with hydrochloric acid (3 N) to pH 3-4. The mixture was concentrated in vacuo to afford 6.293 g of the crude 3,3-difluorocyclobutane-1,1-dicarboxylic acid as a white solid, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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